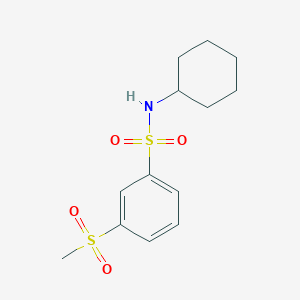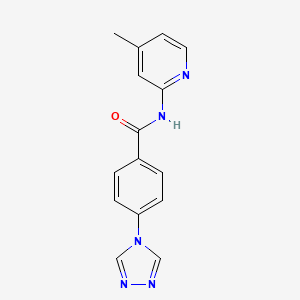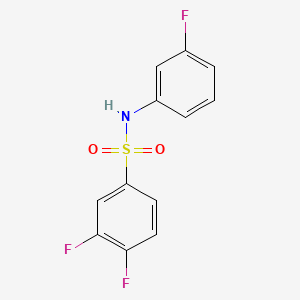
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide, also known as NS1619, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NS1619 belongs to the class of benzene sulfonamide compounds and is a potent activator of large conductance calcium-activated potassium (BKCa) channels.
Mecanismo De Acción
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide acts as a potent activator of BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of BKCa channels by this compound leads to an increase in potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization has various effects on cellular processes, including vasodilation, inhibition of smooth muscle contraction, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different biological systems. In the cardiovascular system, this compound has been shown to induce vasodilation and decrease blood pressure. In smooth muscle, this compound inhibits contraction and has been used as a research tool to study the role of BKCa channels in regulating smooth muscle tone. In the nervous system, this compound has been shown to modulate neurotransmitter release and has been used as a research tool to study the role of BKCa channels in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has several advantages as a research tool, including its potency and selectivity for BKCa channels. However, it also has some limitations, including its potential toxicity and non-specific effects on other ion channels. Careful consideration should be taken when using this compound in lab experiments to ensure that its effects are specific to BKCa channels.
Direcciones Futuras
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has potential applications in various fields of scientific research, including cardiovascular, neurological, and immunological research. Future research should focus on elucidating the specific mechanisms of action of this compound and its effects on different biological systems. Additionally, the development of more potent and selective BKCa channel activators could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3-chlorobenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-3-chlorobenzenesulfonamide. This intermediate product is then reacted with sodium methanesulfinate to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a wide range of effects on various biological systems, including the cardiovascular, nervous, and immune systems. This compound has been used as a research tool to study the role of BKCa channels in various physiological and pathophysiological processes.
Propiedades
IUPAC Name |
N-cyclohexyl-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-19(15,16)12-8-5-9-13(10-12)20(17,18)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPIVSKNORHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-({[(4-methylphenyl)thio]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5338952.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5338970.png)

![1-[2-(propylthio)benzoyl]pyrrolidine](/img/structure/B5338980.png)
![1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5338989.png)
![ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5338994.png)


![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5339015.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5339023.png)
![1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine](/img/structure/B5339033.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B5339041.png)
